molecular formula C8H15NO B12994289 (3S,6R)-3-Ethyl-6-methylpiperidin-2-one

(3S,6R)-3-Ethyl-6-methylpiperidin-2-one

Cat. No.: B12994289
M. Wt: 141.21 g/mol
InChI Key: RXTOBTRQQPIIFE-RQJHMYQMSA-N
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Description

(3S,6R)-3-Ethyl-6-methylpiperidin-2-one is a chiral piperidinone derivative. Piperidinones are a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is notable for its stereochemistry, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-3-Ethyl-6-methylpiperidin-2-one typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the reduction of corresponding piperidone precursors using chiral catalysts or reagents. For example, the reduction of a suitable precursor with a chiral borane reagent can yield the desired stereoisomer .

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure hydrogenation or catalytic asymmetric synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-3-Ethyl-6-methylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction reactions can yield different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidinone ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactams, while reduction can produce various piperidine derivatives .

Scientific Research Applications

(3S,6R)-3-Ethyl-6-methylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,6R)-3-Ethyl-6-methylpiperidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,6R)-3-Ethyl-6-methylpiperidin-2-one is unique due to its specific stereochemistry and the presence of ethyl and methyl groups at the 3 and 6 positions, respectively. This configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(3S,6R)-3-ethyl-6-methylpiperidin-2-one

InChI

InChI=1S/C8H15NO/c1-3-7-5-4-6(2)9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m1/s1

InChI Key

RXTOBTRQQPIIFE-RQJHMYQMSA-N

Isomeric SMILES

CC[C@H]1CC[C@H](NC1=O)C

Canonical SMILES

CCC1CCC(NC1=O)C

Origin of Product

United States

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